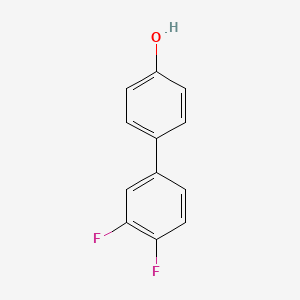

4-(3,4-Difluorophenyl)phenol

Description

Significance of Fluorinated Biphenyls and Phenols in Modern Chemistry

Fluorinated biphenyls and phenols represent a critical class of compounds with wide-ranging applications. rsc.orgacs.org The biphenyl (B1667301) scaffold provides a rigid and tunable platform, while the strategic placement of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule. rsc.orgacs.org These characteristics make them invaluable in several fields:

Medicinal Chemistry: Fluorinated biphenyls are integral to drug design. acs.orgnih.gov The introduction of fluorine can enhance drug-receptor interactions, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. rsc.orgnih.govnih.gov

Materials Science: The electron-poor nature and chemical stability of fluorinated biphenyls make them suitable for developing advanced materials such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgacs.org

Agrochemicals: In crop protection, fluorinated compounds often exhibit enhanced potency and selectivity. acs.org

Phenols, with their reactive hydroxyl group, are crucial intermediates in organic synthesis. tandfonline.com The presence of fluorine on the phenolic ring can modulate its acidity and reactivity, offering fine control over subsequent chemical transformations. vulcanchem.com

Overview of Research Trajectories for Aromatic Fluorinated Compounds

Research into aromatic fluorinated compounds is a dynamic and evolving field. numberanalytics.com Key research trajectories include:

Novel Synthesis Methods: A primary focus is the development of more efficient, selective, and environmentally friendly fluorination techniques. numberanalytics.com This includes advancements in both electrophilic and nucleophilic fluorination reactions, as well as the exploration of novel catalysts to mediate these transformations under milder conditions. numberanalytics.comarkat-usa.org

Structure-Property Relationship Studies: A significant area of investigation involves understanding how the number and position of fluorine atoms on an aromatic ring influence the molecule's physical and chemical properties. numberanalytics.com This includes effects on boiling point, solubility, chemical reactivity, and stability. numberanalytics.com

Applications in Life Sciences: The deliberate incorporation of fluorine into bioactive molecules continues to be a major driver of research. nih.gov Scientists are exploring how fluorination can be used to optimize the pharmacological profiles of drug candidates. nih.govnih.gov

Development of Advanced Materials: Researchers are harnessing the unique properties of fluorinated aromatics to create new materials with tailored electronic and physical characteristics for a variety of technological applications. numberanalytics.com

Scope and Research Objectives for 4-(3,4-Difluorophenyl)phenol Investigations

The specific compound, this compound, serves as a focal point for several research objectives that align with the broader trends in the study of fluorinated aromatics. Investigations into this molecule are typically driven by the following goals:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a fundamental objective. This includes exploring various coupling strategies, such as the Suzuki-Miyaura coupling, which is a common method for forming carbon-carbon bonds in the synthesis of biphenyl derivatives. nih.govrsc.org Detailed spectroscopic and structural characterization is essential to confirm the identity and purity of the synthesized compound.

Exploration of Chemical Reactivity: Understanding the reactivity of the phenolic hydroxyl group and the difluorinated phenyl ring is crucial for its application as a chemical intermediate. This involves studying its participation in reactions such as etherification, esterification, and further aromatic substitutions.

Evaluation in Medicinal Chemistry: A primary objective is to investigate the potential of this compound as a scaffold or intermediate in the design of new therapeutic agents. For instance, analogues of this compound have been studied for their potential to inhibit specific biological targets. nih.gov

Probing Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers aim to elucidate the key structural features responsible for its effects. This knowledge is critical for the rational design of more potent and selective molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| CAS Number | 108185-80-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHKORIKELTHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463707 | |

| Record name | 4-(3,4-difluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108185-80-4 | |

| Record name | 4-(3,4-difluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3,4 Difluorophenyl Phenol and Its Analogs

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis stands as a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The synthesis of 4-(3,4-Difluorophenyl)phenol and its analogs heavily relies on these methods, particularly those employing palladium catalysts.

Palladium-Catalyzed Suzuki–Miyaura Coupling Protocols

The Suzuki–Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-C bonds. mdpi.com It typically involves the reaction of an organoboron compound, such as a boronic acid, with an aryl halide or triflate. mdpi.com This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of stable and relatively non-toxic boronic acids. mdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). mdpi.com

Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide and forming a new palladium complex (Ar-Pd-Ar'). mdpi.com

Reductive Elimination: The two organic groups are eliminated from the palladium complex to form the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species. mdpi.com

In the context of synthesizing this compound, a common approach involves the coupling of 3,4-difluorophenylboronic acid with a suitably protected 4-halophenol (e.g., 4-iodophenol (B32979) or 4-bromophenol). The phenolic hydroxyl group is often protected to prevent interference with the catalytic cycle.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Iodoanisole | (3,4-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 4-Bromoanisole | (3,4-Difluorophenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good-Excellent |

Note: This table represents typical conditions and yields may vary based on specific substrate modifications and reaction parameters.

Recent advancements have also explored the use of phenol (B47542) derivatives directly, activating the phenolic hydroxyl group as a leaving group (e.g., as a tosylate or triflate) to participate in the coupling reaction. mdpi.com This strategy circumvents the need for halogenation of the phenol starting material.

Other Metal-Mediated C-C and C-X Bond Formation Approaches

While palladium catalysis is prevalent, other metal-mediated reactions offer alternative pathways to biaryl compounds. These methods can provide complementary reactivity and may be advantageous under specific circumstances.

Hiyama Coupling: This reaction couples organosilanes with organic halides, activated by a fluoride (B91410) source. It represents another palladium-catalyzed method for C-C bond formation. rsc.org The mechanism is analogous to Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Negishi Coupling: Involving the reaction of organozinc compounds with organic halides, Negishi coupling is a powerful tool catalyzed by nickel or palladium complexes. acs.orgnih.gov Alkylzinc reagents are particularly effective due to their high transmetalation efficiency. acs.orgnih.gov

Stille Coupling: This reaction utilizes organotin compounds (stannanes) to couple with organic halides. A key advantage is the tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback. rsc.org

Copper-Mediated Reactions: Copper salts can mediate the dimerization of arylboronic acids to form symmetrical biaryls. rsc.org Furthermore, copper-catalyzed cross-coupling reactions, sometimes in conjunction with other metals, are used for forming C-C and C-X bonds, including C-O and C-S bonds, which can be useful for synthesizing more complex analogs. rsc.org

These alternative coupling strategies expand the synthetic chemist's toolbox, allowing for the strategic selection of reagents and catalysts to optimize the synthesis of specific this compound analogs.

One-Pot Synthetic Routes to Fluorinated Aromatic Scaffolds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. rsc.org For the synthesis of fluorinated biaryls like this compound, one-pot procedures can streamline complex sequences.

A notable example involves a one-pot, three-component synthesis where a mixture of anisole, isoamyl nitrite, and 2,4-difluoroaniline (B146603) are reacted in the presence of a copper(I) salt to produce 4-(2,4-difluorophenyl)anisole. rsc.org Subsequent demethylation with an agent like hydrogen iodide (HI) yields the final 4-(2,4-difluorophenyl)phenol (B1585448) product. rsc.org This approach combines diazotization and a coupling reaction in a single pot, followed by a final deprotection step.

Sequential one-pot Suzuki-Miyaura couplings have also been developed for creating complex diaryl structures on a heterocyclic core, demonstrating the power of this strategy to build molecular diversity efficiently. rsc.org Such strategies can be adapted for the synthesis of various analogs by sequentially introducing different aryl groups. rsc.org

Phenol-Directed C-H Functionalization Techniques

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. researchgate.net By activating and transforming C-H bonds directly into new C-C or C-X bonds, these methods can significantly shorten synthetic routes by avoiding the pre-functionalization of substrates. nih.gov For phenols, the hydroxyl group can act as an internal directing group, guiding the reaction to a specific position, typically ortho to the hydroxyl. researchgate.net

Regioselective C-H Chlorination and Diversification

The halogenation of aromatic compounds is a fundamental transformation because the resulting aryl halides are versatile precursors for cross-coupling reactions. nsf.gov While electrophilic aromatic substitution on phenols typically favors the para position, catalyst systems have been developed to achieve high ortho-selectivity. nsf.govscientificupdate.com

Utilizing a Lewis basic selenoether catalyst, phenols can undergo highly efficient ortho-selective electrophilic chlorination with N-chlorosuccinimide (NCS). nsf.gov This method can achieve ortho/para selectivity ratios of over 20:1, a significant reversal of the innate electronic preference of the substrate. nsf.gov The key to this selectivity is believed to be an interaction between the catalyst and the phenolic hydrogen-bonding moiety. nsf.gov

Table 2: Catalyst-Controlled Regioselective Chlorination of Phenol

| Catalyst Type | Reagent | Selectivity (ortho:para) | Reference |

|---|---|---|---|

| Selenoether | NCS | >20:1 | nsf.gov |

| Bis-thiourea | NCS | ~10:1 | scientificupdate.com |

Once the ortho-chlorinated phenol is obtained, the chlorine atom serves as a handle for further diversification. For instance, an ortho-chloro-4-(3,4-difluorophenyl)phenol could be synthesized and then subjected to various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to install alkyne or amine functionalities, respectively, leading to a diverse library of analogs.

Radical C(sp³)–H Functionalization and Cross-Coupling

While the previous sections focused on functionalizing the aromatic rings (C(sp²)-H bonds), radical reactions offer pathways to functionalize alkyl side chains (C(sp³)-H bonds) that might be present on analogs of this compound. nih.gov These reactions are often initiated by a hydrogen-atom transfer (HAT) process, generating a carbon-centered radical that can be trapped or participate in a cross-coupling event. nih.gov

For example, an analog such as 4-(3,4-Difluorophenyl)-2-methylphenol could be targeted for benzylic functionalization. Under radical conditions, often using a peroxide initiator, the benzylic C(sp³)-H bond can be selectively cleaved. rsc.org The resulting benzylic radical can then be coupled with various partners. Transition-metal-free systems, employing oxidants like tert-butyl hydroperoxide (TBHP) with an iodine source, can facilitate the formation of C-S bonds at the benzylic position. rsc.org This allows for the introduction of thioether groups, which can be further manipulated, providing a route to complex analogs from simple alkyl-substituted precursors.

Derivatization and Structural Modification Strategies

The structural framework of this compound, featuring a reactive phenolic hydroxyl group and an activated biphenyl (B1667301) system, allows for a variety of derivatization and modification strategies. These transformations are crucial for developing analogs with tailored properties and for creating advanced intermediates for further synthesis. Key methodologies include the deprotection of masked phenols, reactions involving the nucleophilic character of the hydroxyl group, and the formation of complex derivatives such as hydrazones.

Hydrolysis and Demethylation Reactions for Phenolic Compounds

The synthesis of phenolic compounds, including this compound, often involves the cleavage of a precursor ether, most commonly an aryl methyl ether. This demethylation step is a fundamental deprotection strategy in organic synthesis. koreascience.krmdpi.com Similarly, hydrolysis of phenolic esters serves as another reliable method to unmask the hydroxyl group.

A variety of reagents have been developed for the cleavage of stable aryl methyl ethers. koreascience.kr A one-pot, three-component synthesis followed by demethylation provides a direct route to diflunisal, an analog of this compound. nih.gov This process involves reacting anisole, isoamyl nitrite, and 2,4-difluoroaniline to produce 4-(2,4-difluorophenyl)anisole, which is subsequently demethylated using hydrogen iodide (HI) to yield 4-(2,4-difluorophenyl)-phenol. nih.gov

Traditional methods often employ strong acids or bases, but these can be harsh and lack selectivity. koreascience.kr Modern approaches offer milder and more efficient alternatives. For instance, magnesium iodide (MgI₂) in an ionic liquid like [bmim]BF₄ has been shown to effectively promote the demethylation of various aryl methyl ethers under simple and mild conditions, providing a useful alternative to protocols that use toxic solvents. koreascience.kr Boron tribromide (BBr₃) is another powerful and widely used reagent for this transformation. mdpi.com Researchers have also developed a one-pot procedure that combines the BBr₃-mediated demethylation of aryl methyl ethers with the acetylation of the resulting phenol, which can simplify purification processes. researchgate.net

Biocatalysis presents a frontier in selective demethylation. sci-hub.se Oxidative demethylase systems, such as the Rieske monooxygenase from Pseudomonas sp., can selectively demethylate aryl-methyl ethers under mild, enzymatic conditions. sci-hub.se This approach is particularly attractive for complex molecules where chemoselectivity is paramount. sci-hub.se

The table below summarizes various methodologies for the demethylation of aryl methyl ethers to produce the corresponding phenols.

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Hydrogen Iodide (HI) | Heating | Classical method applied in the synthesis of diflunisal. | nih.gov |

| Magnesium Iodide (MgI₂) in Ionic Liquid | 50 °C | Efficient, non-toxic medium, mild conditions. | koreascience.kr |

| Boron Tribromide (BBr₃) | Low to room temperature | Highly effective and common laboratory reagent for ether cleavage. | mdpi.com |

| Lewis Acid / Thioether | Low temperature to room temperature | A method for demethylation using a combination of a Lewis acid and a thioether. | google.com |

| Rieske Monooxygenase (Biocatalytic) | Aqueous buffer, ambient temperature | High selectivity (e.g., meta-position), environmentally benign. | sci-hub.se |

Nucleophilic Substitution Reactions of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is an excellent nucleophile, making it a key handle for structural modifications through O-alkylation and O-acylation reactions. rhhz.net These reactions lead to the formation of ethers and esters, respectively, which can alter the parent molecule's physicochemical properties.

Acylation of the phenolic hydroxyl can be accomplished using various reagents. For analytical applications, rapid derivatization can be achieved with isonicotinoyl chloride (INC) in the presence of a catalyst like 4-dimethylaminopyridine. acs.org This reaction proceeds efficiently at room temperature, even in aqueous environments. acs.org Esterification is also a common strategy in the synthesis of natural products, where a combination of complete acylation followed by selective hydrolysis can be used to differentiate between phenolic and alcoholic hydroxyls. rhhz.netnih.gov

While the phenolic hydroxyl group readily acts as a nucleophile, its replacement via a nucleophilic aromatic substitution reaction (breaking the C–O bond) is challenging due to the high stability conferred by p–π conjugation between the oxygen's lone pairs and the aromatic ring. rhhz.netnih.gov Such reactions typically require extreme conditions unless the aromatic ring is activated by potent electron-withdrawing groups. rhhz.netnih.gov

A more specialized derivatization is difluoromethylation, where a CF₂H group is added. The selectivity of this reaction can be controlled by the reaction conditions. rsc.org For instance, when reacting with difluorocarbene, the use of potassium hydroxide (B78521) (KOH) as a base directs the O-difluoromethylation of the phenolic hydroxyl group. rsc.org

The table below details common nucleophilic reactions involving the phenolic hydroxyl group.

| Reaction Type | Reagent(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| O-Acylation | Acyl chlorides (e.g., Isonicotinoyl chloride) | Ester | Can be performed rapidly under aqueous conditions for derivatization. | acs.org |

| O-Alkylation | Alkyl halides (e.g., 1-bromobutane) | Ether | Used to improve properties like hydrophobicity. | rsc.org |

| O-Difluoromethylation | Difluorocarbene source, KOH | Difluoromethyl ether | Selective reaction at the phenolic oxygen under basic conditions. | rsc.org |

| Sulfonylation | Sulfonyl chlorides | Sulfonate Ester | Less common due to potential genotoxicity of products. | rhhz.net |

Formation of Hydrazone and Other Functional Derivatives

Hydrazones are a significant class of compounds synthesized through the condensation of a hydrazine (B178648) derivative with a carbonyl compound (an aldehyde or ketone). bohrium.comresearchgate.net To generate a hydrazone derivative from this compound, it is first necessary to introduce a carbonyl functionality onto the molecular scaffold. This can be accomplished through electrophilic substitution reactions such as the Vilsmeier-Haack reaction (to introduce a formyl group, -CHO) or a Friedel-Crafts acylation (to introduce an acyl group, -COR). The hydroxyl group of the phenol is a strong ortho-, para-director, facilitating these substitutions on the aromatic ring. byjus.comchemistrysteps.comlibretexts.org

Once the carbonyl-containing analog is synthesized, it can be readily reacted with a variety of substituted hydrazines to yield the corresponding hydrazone derivatives. nih.gov Research on the synthesis of new antimicrobial agents has demonstrated this strategy. nih.govnih.govresearchgate.net In one such pathway, a 3,4-difluorophenyl derived aldehyde was reacted with various hydrazine derivatives to produce a library of hydrazones. nih.govresearchgate.net This highlights how the core this compound structure can be elaborated into more complex and functionally diverse molecules. nih.govnih.govresearchgate.net Modern synthetic methods, including mechanochemistry (ball-milling), offer efficient and solvent-free routes to hydrazones from phenolic aldehydes. nih.gov

Beyond hydrazone formation, other functional derivatives can be prepared by leveraging the reactivity of the phenol ring. The activating nature of the hydroxyl group facilitates electrophilic aromatic substitutions. savemyexams.com For example, phenols react with diazonium salts in alkaline solutions to form brightly colored azo compounds, which feature a nitrogen bridge (-N=N-) linking two aromatic rings. savemyexams.com

The table below outlines the synthesis of hydrazone derivatives from precursors containing the difluorophenyl moiety.

| Precursor Aldehyde | Hydrazine Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-[3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Phenylhydrazine | Reflux in ethanol | Phenyl hydrazone derivative | nih.govresearchgate.net |

| 4-[3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | 2-Fluorophenylhydrazine | Reflux in ethanol | o-Fluoro substituted phenyl hydrazone derivative | nih.govresearchgate.net |

| 4-[3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | 4-Bromophenylhydrazine | Reflux in ethanol | p-Bromo substituted phenyl hydrazone derivative | nih.govresearchgate.net |

| Phenolic Aldehydes | Heterocyclic hydrazines | Mechanochemical (ball mill) | Heterocyclic hydrazone derivatives | nih.gov |

Elucidation of Reaction Mechanisms and Kinetic Profiles of 4 3,4 Difluorophenyl Phenol

Mechanistic Pathways of Electrophilic and Nucleophilic Aromatic Transformations

The reactivity of 4-(3,4-difluorophenyl)phenol in both electrophilic and nucleophilic aromatic substitution reactions is significantly influenced by the electronic properties of its substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. byjus.comlibretexts.org This dichotomy governs the regioselectivity and reaction rates.

Role of Fluorine Substituents in Electronic Distribution and Reactivity

The presence of electron-withdrawing fluorine atoms can make the phenol (B47542) more susceptible to nucleophilic aromatic substitution, particularly when a strong electron-withdrawing group is also present on the ring. chemistrysteps.com Conversely, for electrophilic aromatic substitution, the deactivating inductive effect of fluorine can be overcome by the strongly activating hydroxyl group. byjus.com The interplay between these opposing electronic effects determines the precise reaction pathway and product distribution. For instance, fluorobenzene (B45895) exhibits reactivity comparable to benzene (B151609) in some electrophilic aromatic substitutions, highlighting the nuanced role of fluorine. researchgate.net

Analysis of Reaction Intermediates and Transition States

The mechanisms of both electrophilic and nucleophilic aromatic substitutions proceed through distinct intermediates and transition states.

Electrophilic Aromatic Substitution (SEAr): The SEAr mechanism typically involves the formation of a positively charged intermediate known as a σ-complex or arenium ion. libretexts.orgdiva-portal.org The stability of this intermediate is crucial in determining the reaction rate and the position of substitution. The hydroxyl group strongly stabilizes the σ-complex when the electrophile attacks the ortho or para positions, due to resonance delocalization of the positive charge onto the oxygen atom. byjus.com The reaction energy diagram for a multi-step SEAr reaction will show the formation of this intermediate in a valley between two transition states. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism, on the other hand, proceeds through a negatively charged intermediate called a Meisenheimer complex. researchgate.net This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups or, to a lesser extent, fluorine atoms. chemistrysteps.comresearchgate.net The rate-determining step in an SNAr reaction can be either the formation or the decomposition of the Meisenheimer complex, depending on the specific reactants and conditions. researchgate.net For reactions involving phenoxides as nucleophiles, the breakdown of the intermediate is often rate-limiting. researchgate.net

Oxidative Coupling and Amination Reaction Mechanisms

Oxidative coupling and amination reactions offer pathways to synthesize more complex molecules from this compound. These reactions often involve radical intermediates and complex rearrangement steps.

Radical Intermediates in Phenol-Aniline Cross-Coupling

The oxidative cross-coupling of phenols and anilines is a powerful method for forming C-N bonds. acs.orgnih.gov These reactions are challenging due to the similar oxidation potentials of both reactants. acs.org The mechanism often involves the formation of radical intermediates. acs.orgnih.gov For instance, an iron- or manganese-catalyzed process can involve the coupling of an anilino radical with a metal-ligated phenoxyl radical. nih.gov The initial C-N bond formation can lead to unstable anilinoquinone intermediates. nih.gov

Sequential Dehydrogenation and Rearrangement Processes

Following the initial coupling, the reaction can proceed through several pathways depending on the substituents present. These can include:

Dehydrogenation: In cases where the para position of the phenol is unsubstituted, the anilinoquinone intermediate can undergo dehydrogenation to form a benzoquinone anil. acs.orgnih.gov

Elimination: If a suitable leaving group is present at the para position, an elimination reaction can occur. acs.orgnih.gov

nih.govnih.gov-Sigmatropic Rearrangement: For phenols with an alkyl group at the para position, a nih.govnih.gov-sigmatropic rearrangement (quinamine rearrangement) can take place to yield N,O-biaryl compounds. acs.orgnih.gov

Photoredox Catalysis and Light-Driven Reaction Mechanisms

Visible light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including those involving phenols. acs.orgprinceton.edu This technique utilizes a photocatalyst, typically a metal complex or an organic dye, that becomes a potent oxidant or reductant upon excitation with visible light. acs.orgrsc.org

In the context of reactions involving phenols, photoredox catalysis can enable transformations that are difficult to achieve through traditional thermal methods. nih.gov For example, a proposed mechanism for a nickel-catalyzed C-O coupling reaction involves the single-electron transfer (SET) from a Ni(II) intermediate to a photo-excited iridium(III) photocatalyst. nih.gov This generates a crucial Ni(III) intermediate that can undergo reductive elimination to form the desired carbon-oxygen bond. nih.gov The photocatalyst is regenerated in a subsequent SET event, closing both the nickel and photoredox catalytic cycles. nih.gov This approach allows for the formation of aryl ethers under mild conditions. nih.gov

Computational and Theoretical Chemistry of 4 3,4 Difluorophenyl Phenol

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

DFT has become a popular method for defining the structural and electronic properties of atoms and molecules. ajchem-a.com It is widely used to predict molecular structure and physical properties, offering a balance between accuracy and computational cost. ajchem-a.com

Geometric Parameter Optimization and Vibrational Analysis

Computational chemists employ DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to optimize the molecular geometry of compounds like 4-(3,4-Difluorophenyl)phenol. ajchem-a.comtandfonline.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. esisresearch.org The optimized structure provides data on bond lengths, bond angles, and dihedral angles. For instance, in similar phenol (B47542) derivatives, optimized phenyl C-H bond lengths are typically observed in the range of 1.083–1.084 Å. ajchem-a.com

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra. esisresearch.org These theoretical spectra are crucial for interpreting experimental vibrational data. esisresearch.orgscience.gov For example, the stretching vibration for a phenolic hydroxyl group is typically observed around 3141 cm⁻¹, while aromatic C-H stretching vibrations appear near 3083 cm⁻¹. dergipark.org.tr

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic and optical properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. nih.govsemanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comrjpn.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govresearchgate.net For example, in a related fluorinated compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com

Table 1: Frontier Molecular Orbital Data for a Related Fluorinated Compound Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole

| Parameter | Value (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Natural Bonding Orbital (NBO) Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density within a molecule and the nature of intramolecular interactions. periodicodimineralogia.itdergipark.org.tr It transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de

NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the stabilization energy associated with these interactions. grafiati.comnih.gov By examining the occupancy of bonding, anti-bonding, and lone pair orbitals, it is possible to quantify the delocalization of electron density from donor (Lewis base) to acceptor (Lewis acid) orbitals. periodicodimineralogia.it For instance, a significant interaction might be observed between the lone pair of an oxygen atom and the antibonding orbital of a neighboring bond, indicating charge delocalization. nih.gov This analysis also yields Natural Population Analysis (NPA) charges, which describe the charge distribution on an atomic level. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its reactivity. uni-muenchen.deajchem-a.com It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. uni-muenchen.de

Red and yellow areas on the MEP map correspond to negative potential, indicating regions with high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent positive potential, signifying electron-deficient regions that are prone to nucleophilic attack. researchgate.net For phenolic compounds, the negative potential is often localized around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic interactions and a hydrogen bond acceptor. dergipark.org.trresearchgate.net The hydrogen atoms, particularly the phenolic hydrogen, typically show a positive potential, identifying them as sites for nucleophilic attack or as hydrogen bond donors. dergipark.org.tr

Prediction of Global Reactivity Parameters and Stability Profiles

Key global reactivity parameters include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). nih.gov

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). nih.gov

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (IP + EA) / 2). nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). nih.gov A larger HOMO-LUMO gap corresponds to greater hardness and stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). dergipark.org.tr

These parameters are invaluable for comparing the reactivity of different molecules and understanding their stability profiles. rjpn.org

Table 2: Global Reactivity Parameters for a Related Schiff Base Data for 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol

| Parameter | Calculated Value |

| Chemical Potential (μ) | -4.6361 eV |

| Electrophilicity Index (ω) | 5.1473 |

In Silico Modeling for Structure-Property Relationships in Advanced Materials

In silico modeling, which encompasses computational techniques like DFT, is a crucial tool for establishing structure-property relationships in the design of new advanced materials. biointerfaceresearch.com By systematically modifying the molecular structure of a compound like this compound and calculating its properties, researchers can predict how these changes will affect its performance in various applications. mdpi.comnih.gov

For example, the introduction of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, which is particularly relevant in the development of pharmaceuticals and materials for electronic devices. dergipark.org.trresearchgate.net Computational studies can predict how the position and number of fluorine substituents influence properties such as the HOMO-LUMO gap, which in turn affects the material's optical and electronic characteristics. researchgate.net This predictive power allows for the rational design of molecules with tailored properties for applications in areas like nonlinear optics (NLO), where a small HOMO-LUMO gap and high hyperpolarizability are desirable. researchgate.netnih.gov

Advanced Applications in Materials Science and Engineering

Utilization in Liquid Crystalline Systems

The incorporation of the 3,4-difluorophenyl moiety is a key strategy in the molecular engineering of liquid crystals (LCs), materials that are foundational to modern display technologies. acs.orgresearchgate.net The strong electronegativity and size of fluorine atoms significantly influence intermolecular interactions, leading to desirable modifications in the physical properties of LC materials. researchgate.net

The design of liquid crystals often involves the strategic fluorination of the molecular core to fine-tune its mesomorphic and electro-optical properties. researchgate.net For biphenyl-based liquid crystals, introducing fluorine atoms directly onto the aromatic rings serves several critical functions:

Modification of Mesophase Behavior : Lateral fluorination can decrease the melting point and broaden the temperature range of the nematic phase, which is the most commonly used phase in displays. researchgate.netcapes.gov.br This is attributed to the steric effect of the fluorine atom, which disrupts crystal packing in the solid state without completely destroying the liquid crystalline order. rsc.org

Control of Optical Anisotropy (Δn) : Fluorination also affects the birefringence, or optical anisotropy, of the liquid crystal. While maintaining a high birefringence is often desirable for certain applications, the introduction of fluorine can be used to modulate this property to meet specific device requirements. tandfonline.com

Reduction of Viscosity : Fluorinated biphenyl (B1667301) liquid crystals can exhibit lower rotational viscosity, which translates to faster switching times in display devices—a critical performance metric. tandfonline.com

Systematic studies on fluorinated biphenyl benzoate (B1203000) liquid crystals have shown that the pattern of fluorination is a powerful tool for designing materials with specific phases, such as the ferroelectric nematic (NF) phase. acs.org The 3,4-difluorophenyl group is a common motif in this research, contributing to the delicate balance of polar and apolar ordering required for such advanced LC phases. acs.orggoogle.com

The tailored properties of liquid crystals derived from 4-(3,4-Difluorophenyl)phenol and related structures make them integral components of advanced optoelectronic devices. mdpi.com Their primary application is in liquid crystal displays (LCDs), where their ability to modulate light in response to an electric field is exploited. acs.orgresearchgate.net

The high dielectric anisotropy achieved through the 3,4-difluoro substitution pattern is particularly advantageous for technologies like in-plane switching (IPS) and vertically aligned (VA) LCDs, enabling lower operating voltages and improved viewing angles. Furthermore, the development of novel LC phases, such as the ferroelectric nematic phase, in molecules containing fluorinated biphenyl units, opens up possibilities for next-generation devices including ultra-fast switching displays and optical shutters. acs.org The stability and specific electro-optical characteristics endowed by the fluorinated structure are critical for the reliability and performance of these devices. researchgate.net

Design Principles for Fluorinated Biphenyl Liquid Crystals

Functional Polymers and Organic Electronics

The this compound scaffold is not only useful in liquid crystals but also serves as a crucial monomer or intermediate for synthesizing high-performance polymers. These polymers find applications in organic electronics, where the electronic properties of the fluorinated aromatic rings can be harnessed.

The difluorophenylphenol structure can be incorporated into polymer backbones to impart specific properties such as high thermal stability, solubility, and desirable optical and dielectric characteristics. A notable example is the use of a derivative, 4-(3,4-difluorophenyl)-2,6-bis(4-aminophenyl)pyridine (FPAP), as a diamine monomer to synthesize a series of novel fluorinated polyimides (PIs). researchgate.net

These PIs were prepared through a conventional two-step thermal imidization technique with various commercial aromatic dianhydrides. The resulting polymers exhibited excellent thermal properties, with high glass transition temperatures (Tg) and decomposition temperatures. They also demonstrated impressive mechanical strength and hydrophobicity. The properties are a direct result of the rigid, fluorinated structure introduced by the FPAP monomer. researchgate.net

Table 1: Properties of Fluorinated Polyimides Derived from FPAP Monomer

| Dianhydride Used | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Water Contact Angle (°) |

|---|---|---|---|---|---|---|

| PMDA | 434 | 600 | 91 | 5.6 | 2.4 | 93.5 |

| BPDA | 367 | 589 | 85 | 7.5 | 2.1 | 90.5 |

| 6FDA | 336 | 543 | 68 | 10.2 | 1.8 | 96.6 |

| ODPA | 341 | 582 | 79 | 8.1 | 1.9 | 91.2 |

Data sourced from research on polyimides synthesized using a monomer derived from this compound. researchgate.net

The amorphous nature and excellent all-around properties of these polymers make them suitable for applications in microelectronics and aerospace as high-performance films and coatings. researchgate.netrsc.org

In the realm of organic photovoltaics, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), the electronic properties of the materials are paramount. aimspress.comd-nb.info The introduction of fluorine atoms into the conjugated backbone of polymers or the structure of sensitizing dyes is a well-established strategy for optimizing device performance. aimspress.com The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the material. This tuning is critical for:

Increasing Open-Circuit Voltage (Voc) : Lowering the HOMO level of the donor polymer in an OSC can increase the potential difference between it and the acceptor material, leading to a higher Voc. aimspress.com

Improving Charge Separation and Transport : The molecular interactions and morphology of the active layer in an OSC are crucial for efficient charge separation and transport. nih.gov Fluorination can influence these interactions and promote a more favorable morphology.

Enhancing Dye Performance in DSSCs : In DSSCs, the sensitizing dye absorbs light and injects electrons into a semiconductor photoanode. mdpi.com The electronic structure of the dye, which can be modified by fluorination, governs its absorption spectrum and the efficiency of electron injection and dye regeneration. While direct use of this compound in published OSC or DSSC studies is not prominent, related structures like 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol have been noted as materials for DSSCs, highlighting the utility of the difluorophenyl moiety in this field. ambeed.com

The concept of molecular electronics envisions using single molecules or small ensembles of molecules as active electronic components. Molecular wires are a fundamental component, designed to conduct charge between two points. acs.org The charge transport mechanism is often a series of "hops" between discrete structural units. Aromatic rings, such as the phenyl groups in this compound, are common units in these designs. The electronic coupling between these units, which dictates the efficiency of charge hopping, can be modulated by substituents. The difluoro-substitution pattern would influence the reorganization energy of the aromatic unit upon accepting or donating an electron, a key parameter in charge transport efficiency. acs.orgresearchgate.net

In the field of photoluminescent materials , which are essential for applications like Organic Light-Emitting Diodes (OLEDs), the difluorophenyl group is a valuable component. researchgate.net It is frequently incorporated into the ligands of phosphorescent metal complexes, particularly those of iridium(III). researchgate.netbohrium.com For instance, ligands such as 1-(2,4-difluorophenyl)-1H-pyrazole are used to create highly efficient blue and green light-emitting complexes. bohrium.comacs.org The fluorine atoms help to tune the energy of the emissive triplet state, which determines the color of the emitted light, and can enhance the photoluminescence quantum yield. The 3,4-difluorophenyl group, when integrated into similar ligand structures, would likewise be expected to produce materials with unique and potentially useful photophysical properties for next-generation lighting and display technologies. researchgate.net

Role in Organic Solar Cells and Dye-Sensitized Solar Cells

: Nonlinear Optical (NLO) Material Development

The exploration of organic molecules for applications in nonlinear optics (NLO) has identified phenolic derivatives as a promising class of materials. Their utility in technologies such as optical power limiting, second harmonic generation, and electro-optic processes is an area of active research. analis.com.my The inherent electronic asymmetry and the potential for extensive π-conjugation in these molecules are key features that can give rise to significant NLO effects. analis.com.my

Quantum Chemical Prediction of NLO Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of molecular systems. researchgate.netjournaleras.com These computational methods allow for the detailed analysis of the relationship between a molecule's electronic structure and its NLO response, offering a cost-effective and time-efficient alternative to purely experimental investigations. journaleras.comanalis.com.my

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.), which quantify the ease with which the electron cloud can be distorted by an external electric field. For second-order NLO applications, the first-order hyperpolarizability (β) is the most critical parameter. jcsp.org.pk

Computational approaches typically involve optimizing the molecular geometry and then calculating various electronic and optical parameters. Common methodologies include:

DFT Functionals: A variety of functionals are employed, such as B3LYP, CAM-B3LYP, PBE0, ωB97X-D, and M05-2X, to approximate the exchange-correlation energy in the electronic system. springernature.comresearchgate.net

Basis Sets: The 6-311+G** basis set is frequently used as it provides a good balance between computational cost and accuracy, yielding results comparable to larger basis sets. researchgate.net

Key NLO-related parameters calculated through these methods include the dipole moment (μ), mean polarizability (<α>), anisotropy of polarizability (Δα), and the total first-order hyperpolarizability (βtot). jcsp.org.pkspringernature.comresearchgate.net For instance, a study on a tetrahalogenated Schiff base, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, utilized the B3LYP method to evaluate its NLO properties. dergipark.org.tr The calculated values for dipole moment, polarizability, and hyperpolarizability are indicative of a material's potential for NLO applications. dergipark.org.tr

Below is a table showcasing calculated NLO parameters for a selection of phenolic and related compounds from various studies, illustrating the application of quantum chemical predictions.

| Compound/System | Method | Dipole Moment (μ) [D] | Mean Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| Eugenol | DFT/B3LYP/6-311+G** | - | 18.88 | 0.64 |

| p-Nitroaniline | DFT/B3LYP/6-311++G(d,p) | - | - | - |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6–311+G(d, p) | 3.2356 | 1.4611 | 0.31878 |

| Ruthenium-Azobenzene Complex C | DFT/LANL2DZ/6-31G | - | - | 12.41487 |

Data compiled from multiple research sources. journaleras.comanalis.com.myjcsp.org.pkresearchgate.net Note that direct comparison requires consistency in computational methodology.

Structure-NLO Property Relationships in Phenolic Derivatives

The magnitude of the NLO response in phenolic derivatives is intrinsically linked to their molecular architecture. The presence and positioning of electron-donating groups (EDG) and electron-withdrawing groups (EWG) across a π-conjugated system are fundamental to enhancing NLO properties. analis.com.myjcsp.org.pk This donor-acceptor framework facilitates intramolecular charge transfer, a key mechanism for generating a large hyperpolarizability. dergipark.org.tr

Several structural factors influence the NLO characteristics of phenolic compounds:

Substituent Effects: The nature of substituent groups on the phenolic ring plays a critical role. For example, the presence of a strong electron-donating group, like an amine, and a strong electron-withdrawing group, such as a nitro group, can significantly increase the pull-push electronic effect across the molecule, thereby enhancing the NLO response. analis.com.my In a study of various phenols, eugenol, which contains an electron-donating methoxy (B1213986) group, exhibited a notably high total first hyperpolarizability (βtot) of up to 640.37 a.u. (atomic units). springernature.comresearchgate.net This value is approximately 15 times higher than that of urea, a standard reference material in NLO studies. researchgate.net

Conjugation Length: Increasing the length of the π-conjugated path within a molecule generally leads to a greater NLO response. jcsp.org.pkacs.org This is because longer conjugated systems allow for more extensive delocalization of π-electrons, which enhances the molecular polarizability. analis.com.my

Molecular Symmetry: Asymmetry in the molecular structure is a prerequisite for a non-zero first hyperpolarizability (β). Molecules with a center of inversion will have a β value of zero. The arrangement of donor and acceptor groups to create a non-centrosymmetric charge distribution is a key design principle for second-order NLO materials. analis.com.my

The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the NLO response is also a critical aspect. A smaller HOMO-LUMO energy gap (ΔE) generally correlates with a larger hyperpolarizability, as it indicates that the electrons can be more easily excited to higher energy states. springernature.comresearchgate.net For instance, eugenol's high βtot value is associated with a low energy gap of less than 3.69 eV. springernature.comresearchgate.net

Exploration of Biological Activities and Medicinal Chemistry Implications

Structure-Activity Relationship (SAR) Studies for Biological Targets

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, which in turn influences its biological activity. nih.gov For biphenyl (B1667301) derivatives like 4-(3,4-difluorophenyl)phenol, the presence and position of fluorine atoms are critical determinants of their interaction with biological targets.

The strategic placement of fluorine atoms, as seen in the 3,4-difluoro substitution pattern of this compound, can have a pronounced effect on how the molecule partitions between aqueous and lipid environments. ugent.benih.gov Studies on fluorinated compounds have shown a good correlation between their octanol-water partition coefficients (logP) and their membrane molar partitioning coefficients (logKp), indicating that even subtle changes in lipophilicity due to fluorination can be relevant for drug discovery. nih.gov This suggests that the difluoro substitution in this compound likely enhances its ability to permeate biological membranes, a crucial step for reaching intracellular targets. mdpi.comadvanceseng.com

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Lipophilicity (logP) | Generally increases | numberanalytics.com |

| Membrane Permeation | Generally enhanced | mdpi.com |

| Metabolic Stability | Often improved by blocking metabolic sites | tandfonline.com |

This table provides a generalized overview. The actual impact can vary depending on the specific molecular context.

The introduction of fluorine can lead to more favorable drug-receptor interactions and improved metabolic stability. tandfonline.com The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its ability to participate in various non-covalent interactions with a biological target, such as hydrogen bonds and dipole-dipole interactions. numberanalytics.comnih.gov This can lead to increased binding affinity and potency. nih.gov

Furthermore, the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. tandfonline.comucd.ie Placing fluorine atoms at positions susceptible to metabolic attack, as might be the case in the phenyl ring of this compound, can block these metabolic pathways, thereby increasing the compound's metabolic stability and bioavailability. tandfonline.comnih.gov

Fluorine's Impact on Lipophilicity and Membrane Permeation

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging the advantageous properties conferred by the fluorinated biphenyl scaffold.

Fluorinated biphenyl compounds have demonstrated notable antimicrobial and anticancer activities. nih.govresearchgate.net The presence of fluorine can enhance the ability of these compounds to penetrate microbial cell membranes and interfere with essential enzymatic processes. smolecule.com For instance, some fluorinated biphenyl derivatives have shown activity against various bacterial and fungal strains. ijpsdronline.com

In the context of cancer, fluorinated biphenyls have been explored for their cytotoxic effects against various cancer cell lines. tandfonline.com Preliminary studies on compounds with similar structures, such as 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol, suggest potential anticancer activity through mechanisms like apoptosis induction. smolecule.com Research on other fluorinated derivatives has also indicated the potential to inhibit cancer cell growth. researchgate.netmdpi.comacs.org For example, a study on fluorinated benzothiazole (B30560) derivatives showed that hydroxyl-substituted compounds exhibited significant activity against breast cancer cell lines. tandfonline.com

Table 2: Investigated Biological Activities of Fluorinated Biphenyl and Related Derivatives

| Biological Activity | Example Derivative Class | Potential Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Fluorinated biphenylamines | Disruption of microbial membrane permeability and enzymatic processes. | smolecule.com |

| Anticancer | 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol | Inhibition of cancer cell proliferation, induction of apoptosis. | smolecule.comresearchgate.net |

| Anti-inflammatory | Phenyl morpholinopyrimidine derivatives | Inhibition of NO production, reduction of iNOS and COX-2 expression. | rsc.org |

The anti-inflammatory potential of compounds structurally related to this compound has been an area of active research. tandfonline.com For instance, certain pyrazole (B372694) derivatives have demonstrated both analgesic and anti-inflammatory properties. neliti.com Studies on other heterocyclic derivatives containing a phenol (B47542) moiety have also shown promising anti-inflammatory and antioxidant activities. nih.gov Research on specific morpholinopyrimidine derivatives has revealed that compounds containing a 4-fluorophenyl group can inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory mediators like iNOS and COX-2 in macrophage cells. rsc.org

Fluorinated biphenyls and related structures have been associated with a wide array of other pharmacological activities, including antiviral and antidiabetic properties. nih.gov

Steroid sulfatase (STS) is a crucial enzyme involved in the biosynthesis of active steroids and is considered a significant target for the treatment of hormone-dependent cancers. nih.govacs.org Researchers have developed various non-steroidal STS inhibitors, and fluorinated compounds have been reported as potent inhibitors. nih.govacs.org While direct studies on this compound as an STS inhibitor are not specified, the development of sulfamoylated derivatives of structurally similar 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenols has yielded potent STS inhibitors. nih.govacs.org This suggests that the 4-phenylphenol (B51918) scaffold, which is present in this compound, is a viable starting point for designing novel STS inhibitors for cancer therapy.

Anti-inflammatory and Other Pharmacological Activities

Mechanistic Insights into Compound-Biological System Interactions

The biological activities of compounds incorporating the this compound scaffold are primarily understood through the study of its various derivatives. Mechanistic insights reveal that the introduction of the difluorophenyl group can significantly influence a molecule's interaction with biological systems, particularly enzymes and receptors. This fluorination pattern often enhances binding affinity and modulates the electronic properties of the molecule, which are critical for its biological function.

Enzyme and Receptor Inhibition Studies

Derivatives of this compound have been investigated as potent inhibitors of various enzymes and as antagonists for several receptors, indicating the therapeutic potential of this chemical scaffold.

Research into a novel series of 4,4-difluoropiperidine (B1302736) ether-based compounds identified potent dopamine (B1211576) D4 receptor (D4R) antagonists. chemrxiv.org Within this series, the analog featuring a 3,4-difluorophenyl group demonstrated a high binding affinity with a Ki value of 2.6 nM. chemrxiv.org Similarly, a tetrahalogenated Schiff base, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, was evaluated for its antagonistic effects against serotonin (B10506) 5-HT2A and dopamine D2 receptors. dergipark.org.trtrdizin.gov.tr

In the realm of cancer research, derivatives have shown significant enzyme inhibition. One of the most active compounds in a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, specifically 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, was found to be a potent inhibitor of the steroid sulfatase (STS) enzyme with an IC50 value of 36.78 nM. nih.govacs.org Furthermore, a set of 3-methylquinazolinone derivatives were studied for their inhibitory effects against the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). nih.gov

Antifungal studies on azole derivatives have also highlighted the importance of the difluorophenyl group. Azole antifungal agents primarily target the P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi. tandfonline.com Studies on 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols showed high antifungal activity, suggesting inhibition of this key enzyme. tandfonline.com

| Compound Class/Derivative | Target Enzyme/Receptor | Inhibition/Binding Value | Source |

|---|---|---|---|

| 4,4-Difluoropiperidine ether derivative | Dopamine D4 Receptor (D4R) | Ki = 2.6 nM | chemrxiv.org |

| 4-(1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Steroid Sulfatase (STS) | IC50 = 36.78 nM | nih.govacs.org |

| 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol | Dopamine D2 Receptor | Binding Energy = -8.30 kcal/mol | dergipark.org.trtrdizin.gov.tr |

| 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol | Serotonin 5-HT2A Receptor | Binding Energy = -6.94 kcal/mol | dergipark.org.trtrdizin.gov.tr |

| 2-(2,4-Difluorophenyl)-...-propan-2-ols | Lanosterol 14α-demethylase (CYP51) | MIC = 199.0 to 381.0 ng/mL | tandfonline.com |

Molecular Docking and Target Identification

Computational techniques such as molecular docking and target identification are instrumental in elucidating the binding modes and potential biological targets of novel compounds. For derivatives of this compound, these methods have provided significant insights into their mechanisms of action at the molecular level. dergipark.org.trtrdizin.gov.tr

In silico target identification for the tetrahalogenated Schiff base, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, was performed using tools like SwissSimilarity. dergipark.org.tr Subsequent molecular docking studies investigated its antagonistic effects against dopamine D2 and serotonin 5-HT2A receptors. The results showed a strong binding affinity, with a calculated binding energy of -8.30 kcal/mol for the D2 receptor, which was more potent than the known antipsychotic clozapine (B1669256) (-8.07 kcal/mol). dergipark.org.trtrdizin.gov.tr

Molecular docking has also been applied to understand the antifungal activity of geranylated phenols against Botrytis cinerea. These studies suggest that hydroxyl groups on the phenol ring and the alkyl chain are crucial for binding to the active site of target enzymes, such as succinate (B1194679) dehydrogenase. researchgate.netnih.gov The experimental antifungal activity was found to correlate with the number of hydrogen bonds that could be formed within the binding site. researchgate.net

Further docking studies have supported the antibacterial activity of related compounds, such as 2-chloro-5-fluoro phenol, demonstrating strong interactions with targets like human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov For a series of chalcone (B49325) derivatives, (E)-1-[4-(2,4-difluorophenyl)phenyl]3-arylprop-2-en-1-ones, molecular docking analysis supported their potential neurological activity with low binding energy values. researchgate.net

| Compound/Derivative | Protein Target | Binding Energy / Key Finding | Source |

|---|---|---|---|

| 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol | Dopamine D2 Receptor | -8.30 kcal/mol | dergipark.org.trtrdizin.gov.tr |

| 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol | Serotonin 5-HT2A Receptor | -6.94 kcal/mol | dergipark.org.trtrdizin.gov.tr |

| Geranylated Phenols | Succinate Dehydrogenase (SDH) | Activity correlates with H-bond formation. | nih.gov |

| N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) | Bovine cytochrome bc1 complex (1PP9) | -6.26 kcal/mol | tandfonline.com |

| 4-Aminophenol-1,2,4-oxadiazole hybrid (7k) | MAP kinase | -7.06 kcal/mol | semanticscholar.org |

Applications in Agrochemical Development

The structural motif of (difluorophenyl)phenol is a key feature in a variety of agrochemicals, including fungicides, herbicides, and insecticides. smolecule.comresearchgate.net The presence of fluorine atoms can enhance metabolic stability and the biological efficacy of these agents. dergipark.org.tr

Fungicidal Activity: Several studies have demonstrated the potent fungicidal properties of compounds containing a difluorophenyl moiety. A series of geranylated phenols were synthesized and evaluated for their activity against Botrytis cinerea, a common plant pathogen. researchgate.netnih.gov The results indicated that the antifungal activity is dependent on the functional groups present on the phenol ring and the structure of the alkyl side chain. researchgate.net Similarly, derivatives of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine, including a 4-(2,4-difluorophenyl) analog, were identified as potential new antifungal agents that act as 14α-demethylase inhibitors. acs.org Other research has focused on optically active azoles and indol-containing azole compounds with a 2,4-difluorophenyl group, which have shown significant activity against various Candida species, including fluconazole-resistant strains. tandfonline.comresearchgate.net

Herbicidal Activity: The difluorophenyl group is a component of several commercial herbicides. For instance, diflufenican, which is N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridine-carboxamide, is a bleaching herbicide known to inhibit phytoene (B131915) desaturase, a key enzyme in carotenoid biosynthesis. researchgate.netgoogle.com Its combination with phenoxyalkanoic acid herbicides has been shown to synergistically control a wide spectrum of broad-leaf weeds through both foliar and residual soil activity. google.com Other novel tetrahydrophthalimide derivatives containing oxadiazole moieties have also been designed, with substitutions of fluorine or chlorine atoms on the N-phthalimide benzene (B151609) ring leading to excellent herbicidal activity. acs.org

Insecticidal Activity: The development of novel insecticides has also utilized the difluorophenylphenol structure. Various 1,3,4-oxadiazole (B1194373) derivatives containing a phenoxyfluorophenyl group have been reported to possess insecticidal properties. researchgate.net Additionally, research into the chemical constituents of plants used traditionally as insecticides, such as members of the Meliaceae family, has identified phenols as one of the key groups of compounds responsible for their insecticidal properties. researchgate.netnih.gov This aligns with the exploration of synthetic phenol derivatives in modern agrochemical research.

| Agrochemical Application | Compound Class / Derivative | Target Organism / Mode of Action | Source |

|---|---|---|---|

| Fungicide | Geranylated phenols | Botrytis cinerea; potential SDH inhibition | researchgate.netnih.gov |

| Fungicide | (2,4-Difluorophenyl)-thiazol-imine derivatives | Candida spp.; 14α-demethylase inhibition | acs.org |

| Fungicide | (2,4-Difluorophenyl)-tetrazolyl-butan-2-ol derivatives | Candida spp., C. neoformans, Aspergillus spp. | researchgate.net |

| Herbicide | Diflufenican (N-(2,4-difluorophenyl)...) | Broad-leaf weeds; Phytoene desaturase inhibition | researchgate.netgoogle.com |

| Herbicide | Tetrahydrophthalimide derivatives | Broadleaf and grass weeds | acs.org |

| Insecticide | 1,3,4-Oxadiazole derivatives | General insecticidal activity | researchgate.net |

| Insecticide | 2-Phenylpyridine Derivatives | Mythimna separata, Aphis craccivora | nih.gov |

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Abiotic and Biotic Degradation Mechanisms in Environmental Matrices

The breakdown of 4-(3,4-Difluorophenyl)phenol in the environment occurs through both non-biological (abiotic) and biological (biotic) processes. These mechanisms determine the compound's persistence and the nature of any transformation products.

Photolysis, or degradation by light, is a more significant abiotic pathway for fluorinated phenolic compounds. nih.govresearchgate.net Studies on similar aromatic fluorine (Ar-F) compounds demonstrate that aqueous photolysis can lead to the cleavage of the carbon-fluorine bond. nih.gov The primary product of the photolysis of Ar-F compounds is typically the fluoride (B91410) ion (F⁻). nih.govresearchgate.net The process involves the absorption of UV radiation, which excites the molecule and can lead to bond cleavage and reaction with other species in the water, such as hydroxyl radicals. nih.goviiste.org The efficiency of photolytic degradation can be influenced by factors like water pH and the presence of other substances that can act as photosensitizers. nih.goviiste.org For instance, the photodegradation of phenol (B47542) has been shown to be more efficient via photocatalysis compared to direct photolysis. iiste.org

Table 1: Photolysis of Aromatic Fluorine Compounds

| Compound Type | Primary Photolysis Product | Influencing Factors |

|---|---|---|

| Aromatic-Fluorine (Ar-F) | Fluoride (F⁻) | pH, presence of •OH radicals |

This table summarizes general findings for related compounds to infer the potential photolytic behavior of this compound.

Microbial biotransformation is a crucial pathway for the degradation of xenobiotic compounds, including halogenated phenols. ijcmas.com A wide variety of microorganisms have demonstrated the ability to degrade phenols and their halogenated derivatives under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. ijcmas.comresearchgate.net

Under aerobic conditions , bacteria and fungi can utilize phenols as a source of carbon and energy. chemicalbook.commdpi.com The initial step in the aerobic degradation of phenols typically involves hydroxylation of the aromatic ring by enzymes called phenol hydroxylases to form catechols. mdpi.comnih.gov Subsequently, dioxygenase enzymes cleave the aromatic ring, leading to intermediates that can enter central metabolic pathways. mdpi.com Organisms from genera such as Pseudomonas, Rhodococcus, Bacillus, and Penicillium are known to degrade halogenated aromatic compounds. ijcmas.comchemicalbook.commdpi.com For example, Penicillium frequentans has been reported to transform 3,4-difluorophenol. chemicalbook.com

Under anaerobic conditions , the degradation of halogenated aromatic compounds can also occur, although often at a slower rate. ijcmas.comnih.gov Some pollutants that are resistant to aerobic degradation due to halogenation can be broken down anaerobically. ijcmas.com The process often starts with reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. oup.com Following dehalogenation, the aromatic ring can be broken down through pathways involving carboxylation. researchgate.net Genera like Desulphovibrio, Syntrophobacter, and Rhodococcus have been implicated in the anaerobic degradation of such compounds. ijcmas.comresearchgate.netoup.com

Table 2: Microorganisms Involved in Halogenated Phenol Degradation

| Condition | Microbial Genera | Degradation Mechanism |

|---|---|---|

| Aerobic | Pseudomonas, Rhodococcus, Penicillium | Hydroxylation, Aromatic Ring Cleavage |

This table provides examples of microbial genera capable of degrading compounds structurally related to this compound.

Hydrolysis and Photolysis Pathways

Metabolite Formation and Transformation Product Characterization

The degradation of this compound results in the formation of various metabolites and transformation products, the nature of which depends on the degradation pathway.

During photolysis , the primary transformation product is expected to be the fluoride ion, resulting from the cleavage of the C-F bond. nih.govresearchgate.net The phenolic ring itself may be transformed into hydroxylated intermediates, such as catechol and hydroquinone (B1673460) derivatives, before eventual mineralization to carbon dioxide and water. redalyc.org

Microbial degradation can produce a more complex array of metabolites.

Aerobic pathways are likely to generate hydroxylated intermediates like difluorocatechols. Subsequent ring cleavage would produce aliphatic acids. mdpi.com

Anaerobic pathways may initially lead to the formation of monofluorinated phenols through reductive dehalogenation. Reductive deamination could also potentially lead to the formation of dihalobenzenes. oup.com O-methylation by bacteria is another possible transformation, which can form the corresponding anisole, a more persistent and less water-soluble compound. asm.org

The identification and characterization of these products are typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govoup.comredalyc.org

Persistence and Bioaccumulation Potential in Ecosystems

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. who.int The strong carbon-fluorine bonds in this compound suggest a higher potential for persistence compared to non-halogenated phenol. ijcmas.com Chemicals that are persistent in the environment have a greater chance of accumulating in living organisms, a process known as bioaccumulation.

While phenol itself is rapidly metabolized and has a low bioaccumulation potential, the presence of halogens can alter this behavior. epa.gov Halogenated organic compounds, such as chlorinated anilines, are often classified as persistent and have a potential for bioaccumulation in aquatic food webs. nih.gov Studies have shown that various phenolic compounds can bioaccumulate in freshwater species like leeches. nih.gov The potential for bioaccumulation is an important consideration in environmental risk assessment, as even low environmental concentrations can lead to harmful internal concentrations in organisms over time.

Environmental Monitoring and Risk Assessment Methodologies

Environmental monitoring for compounds like this compound involves sampling various environmental matrices such as water, sediment, and biota, followed by laboratory analysis. env.go.jp Analytical methods like HPLC and GC-MS are commonly used for the sensitive detection and quantification of these types of chemicals. jelsciences.com

Risk assessment for a chemical substance involves evaluating its potential adverse effects on human health and the environment. epa.gov This process integrates data on:

Hazard Identification: Determining the intrinsic hazardous properties of the substance. nih.gov

Exposure Assessment: Quantifying the levels of the substance in the environment and the extent of exposure to various populations. epa.gov

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of adverse effects.

Risk Characterization: Integrating the hazard and exposure information to estimate the probability of adverse effects occurring in human populations or ecosystems. canada.ca

Regulatory frameworks, such as the Water Framework Directive in Europe, use such data to prioritize substances for monitoring and to establish environmental quality standards. europa.eu For many chemicals, risk assessments consider not only the parent compound but also its major transformation products, which can sometimes be more toxic than the original substance. researchgate.net

Future Research Directions and Concluding Perspectives

Development of Novel Synthetic Routes with Improved Atom Economy

The principles of green chemistry increasingly guide the development of new synthetic methodologies, with a strong emphasis on maximizing atom economy. rsc.org Traditional multi-step syntheses can be resource-intensive and generate significant waste. Future research will likely focus on developing more direct and efficient routes to 4-(3,4-difluorophenyl)phenol and its derivatives.